2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide
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Description
2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide is a useful research compound. Its molecular formula is C25H26FN3O3S and its molecular weight is 467.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It’s known that indole derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the furan ring in similar compounds has been noted to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may induce a variety of molecular and cellular effects .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other molecules .
Properties
IUPAC Name |
2-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c26-20-8-3-1-7-18(20)23(30)27-24-19(17-6-2-4-10-22(17)33-24)16-28-11-13-29(14-12-28)25(31)21-9-5-15-32-21/h1,3,5,7-9,15H,2,4,6,10-14,16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZADXISYLXHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)CN4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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